![molecular formula C18H18ClNOS B608147 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one CAS No. 1802013-08-6](/img/structure/B608147.png)
7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one
Übersicht
Beschreibung
“7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one” is a chemical compound with the molecular formula C18H18ClNOS . It has a molecular weight of 331.9 g/mol . The IUPAC name for this compound is 7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one .
Synthesis Analysis
This compound and its derivatives are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters . This reaction is carried out in the absence of solvent, under conventional heating conditions, and in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazepin ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a carbonyl group . The structure also includes a phenyl ring substituted with an isopropyl group .Chemical Reactions Analysis
The Michael addition reaction used in the synthesis of this compound is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . The stereochemistry of the resulting 1,4-benzodiazepine-2-ones is important, and the most stable conformer of the products can be studied using computational chemistry software .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 54.4 Ų and a complexity of 403 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 331.0797631 g/mol .Wissenschaftliche Forschungsanwendungen
Neuroprotection
ITH12575 has been identified as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX) with neuroprotective activity . It has been shown to reduce Ca2+ efflux from the mitochondria to the cytosol, which is crucial in the regulation of cytosolic Ca2+ levels . This property makes it a potential therapeutic agent for neurodegenerative diseases and stroke .
Treatment of Neurodegenerative Diseases
The compound’s ability to regulate Ca2+ levels can be beneficial in the treatment of neurodegenerative diseases . Dysregulation of mitochondrial Ca2+ buffering machinery can lead to serious pathologies, including neurodegenerative diseases .
Stroke Treatment
ITH12575’s neuroprotective activity could also be beneficial in stroke treatment . The compound’s ability to block the mitochondrial Na+/Ca2+ exchanger (NCLX), the principal efflux pathway of Ca2+ to the cytosol, could act as a neuroprotectant in neuronal damage scenarios exacerbated by Ca2+ overload .
Mitigation of Neuronal Damage
In models of oxidative stress, ITH12575 has been shown to protect against Ca2+ overload and mitigate neuronal damage . This suggests potential applications in conditions characterized by oxidative stress and neuronal damage .
Regulation of Neuronal Electrical Activity
At higher concentrations, ITH12575 has been found to reduce Ca2+ influx through CALHM1, a Ca2+ channel that plays a key role in neuronal electrical activity . This could have implications for conditions related to abnormal neuronal electrical activity .
Drug Development
ITH12575 has been used in the synthesis and pharmacological characterization of new benzothiazepines analogues . These analogues have been found to have increased neuroprotective activity, neuronal Ca2+ regulatory activity, and improved drug-likeness and pharmacokinetic properties .
Wirkmechanismus
Target of Action
ITH12575 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX) . This exchanger plays a crucial role in maintaining calcium homeostasis in cells, particularly in neurons.
Mode of Action
ITH12575 interacts with the mNCX and inhibits its function. It reduces the efflux of Ca2+ from the mitochondria to the cytosol . This action occurs at low micromolar concentrations .
Biochemical Pathways
By inhibiting the mNCX, ITH12575 affects the calcium signaling pathway in cells. It reduces the efflux of Ca2+ from the mitochondria, thereby altering the calcium dynamics within the cell .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests that it may have good bioavailability.
Result of Action
ITH12575 has been shown to protect against glutamate-induced excitotoxicity in rat hippocampal slices and oligomycin A/rotenone-induced oxidative stress in neuroblastoma cells in vitro . This suggests that it may have neuroprotective effects.
Eigenschaften
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?
A: ITH12575 acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, ITH12575 prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.
Q2: What are the key structural features of ITH12575 and how do they relate to its activity?
A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of ITH12575, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and ITH12575. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



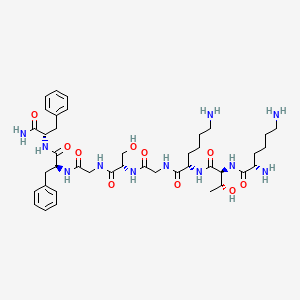

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

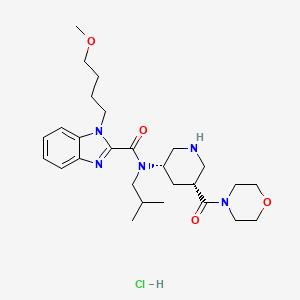
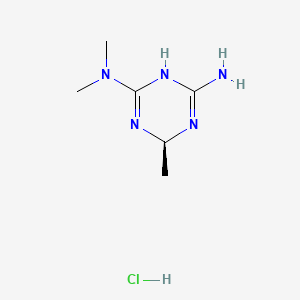
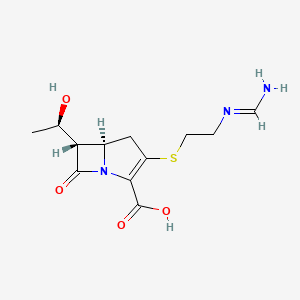
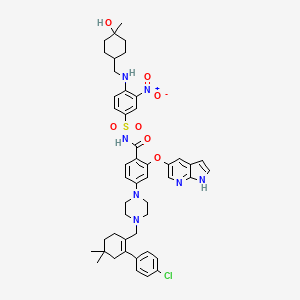
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)
